molecular formula C16H19BrN2O4 B4318823 ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4318823
M. Wt: 383.24 g/mol
InChI Key: KMEBBZNBHNEION-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromomethyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydropyrimidine ring, typically through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6-(bromomethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(bromomethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues. The tetrahydropyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 6-(bromomethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds, such as:

    Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 6-(bromomethyl)-4-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

    Ethyl 6-(bromomethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-dihydropyrimidine-5-carboxylate: Similar structure but with a dihydropyrimidine ring instead of a tetrahydropyrimidine ring.

The uniqueness of ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(bromomethyl)-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-4-23-15(20)13-12(9-17)19(2)16(21)18-14(13)10-5-7-11(22-3)8-6-10/h5-8,14H,4,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBBZNBHNEION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-(BROMOMETHYL)-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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